

Psammaplysene B: A Technical Guide to Its Natural Abundance, Isolation, and Biological Context

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Compound of Interest

Compound Name: *psammaplysene B*

Cat. No.: *B1679809*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the marine natural product **psammaplysene B**, a bromotyrosine-derived alkaloid with significant biological activity. Due to its potential in drug discovery, understanding its natural availability, isolation methodologies, and biosynthetic origins is critical. This document synthesizes available scientific literature to present quantitative data, detail experimental protocols, and visualize key biological pathways and relationships.

Natural Abundance and Sourcing

Psammaplysene B is a secondary metabolite originally isolated from the Red Sea marine sponge *Psammaplysilla purpurea*. It belongs to the larger family of psammaplysins, a class of over 35 related compounds characterized by a unique spiroisoxazoline-oxepine core.^{[1][2][3]} These compounds are primarily found in sponges of the order Verongiida.^{[1][4]}

While specific quantitative yield data for **psammaplysene B** from its original isolation is not detailed in the available literature, its natural supply is consistently characterized as "very limited." This scarcity has been a primary motivator for the development of total synthesis routes to enable further biological investigation.

To provide a quantitative context for this class of compounds, the table below details the reported yield for the closely related and well-studied analogue, psammaplysin A, from a different sponge species. This serves as the best available representative data for the natural abundance of psammaplysin.

Table 1: Representative Natural Abundance of a Psammaplysin Analogue

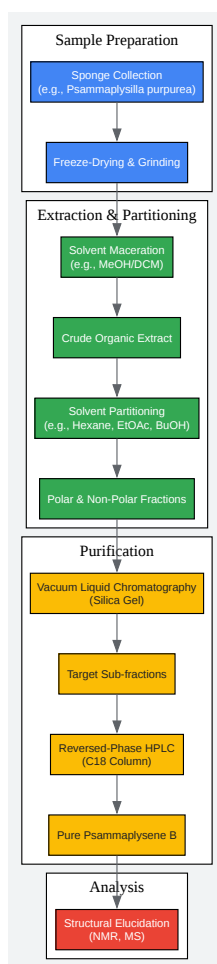
Compound	Marine Organism	Collection Location	Wet Weight of Sponge	Dry Weight of Sponge	Yield (mg)	Yield (% of Dry Weight)	Reference
Psammaplysin A	Aplysinella strongylata	Bali, Indonesia	500 g	150 g	3.3 mg	0.0022%	Mudianta, I. W., et al. (2012)

Methodologies for Isolation and Purification

The isolation of psammaplysin derivatives from sponge biomass requires a multi-step process involving solvent extraction, fractionation, and chromatographic purification. The following protocol is a representative methodology adapted from the successful isolation of numerous psammaplysin derivatives.

Experimental Workflow

The overall process for isolating **psammaplysin B** and its analogues from the sponge matrix can be visualized as follows:



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Caption: General experimental workflow for psammaplysin isolation.

Detailed Experimental Protocols

2.2.1 Sample Preparation and Extraction

- **Collection and Preparation:** The sponge material (e.g., *Psammaplysilla purpurea*) is collected and immediately frozen. The frozen tissue is then freeze-dried (lyophilized) to remove water and subsequently ground into a fine powder to maximize surface area for extraction.
- **Solvent Maceration:** The dried, powdered sponge material is exhaustively extracted at room temperature using a solvent system capable of solubilizing a broad range of polarities, typically a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH). This process is repeated multiple times to ensure complete extraction.

- **Concentration:** The resulting solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude organic extract.

2.2.2 Fractionation and Purification

- **Solvent Partitioning:** The crude extract is suspended in an aqueous methanol solution and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH). This step separates compounds based on their polarity, with psammaplysenes typically concentrating in the ethyl acetate and/or n-butanol fractions.
- **Vacuum Liquid Chromatography (VLC):** The bioactive fraction (e.g., EtOAc) is subjected to VLC over a silica gel stationary phase. The column is eluted with a solvent gradient of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate) to yield several sub-fractions.
- **High-Performance Liquid Chromatography (HPLC):** Sub-fractions showing the presence of target compounds by preliminary analysis (e.g., thin-layer chromatography or LC-MS) are further purified using reversed-phase HPLC (e.g., on a C18 column). A typical mobile phase involves a gradient of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier. This final step isolates individual compounds, including **psammaplysene B**, to high purity.

2.2.3 Structural Elucidation and Quantification

- **Analysis:** The structure of the purified compound is confirmed using standard spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
- **Quantification:** The natural abundance (yield) is calculated by dividing the mass of the pure, isolated compound by the initial dry weight of the sponge material, typically expressed as a percentage.

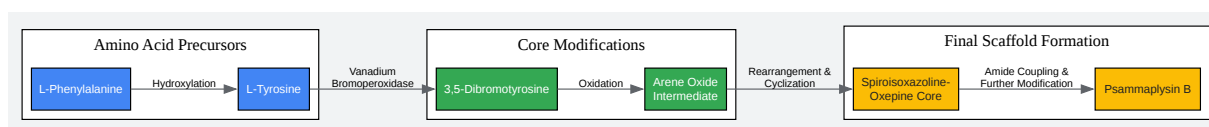
Biological Context: Biosynthesis and Ecological Role

While the precise enzymatic steps remain to be fully elucidated, a putative biosynthetic pathway for the psammaplysin core has been proposed based on known precursors and

intermediates in bromotyrosine alkaloid metabolism.

Proposed Biosynthetic Pathway

The biosynthesis is thought to originate from the common amino acid L-phenylalanine. A series of enzymatic transformations, including hydroxylation, bromination, and oxidative rearrangement via a key arene oxide intermediate, leads to the formation of the characteristic spiroisoxazoline-oxepine scaffold.

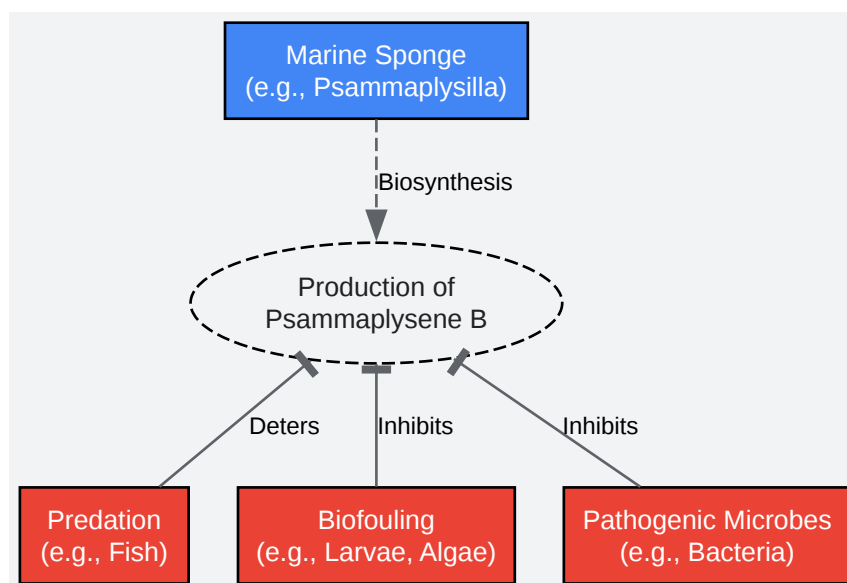


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Caption: Proposed biosynthetic pathway of the psammaplysin scaffold.

Ecological Role

Like many marine natural products from sessile (non-moving) organisms, **psammaplysene B** is believed to function as a chemical defense agent. Sponges, being soft-bodied and stationary, are vulnerable to a variety of environmental pressures. The production of bioactive secondary metabolites provides a crucial survival advantage.



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